Biotin-PEG11-Amine

Vue d'ensemble

Description

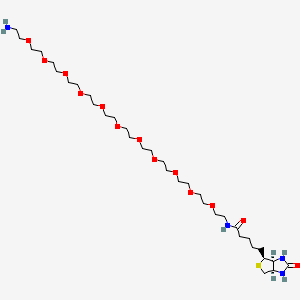

Biotin-PEG11-Amine (CAS: 1418022-42-0) is a multifunctional compound composed of three key components:

- Biotin: A vitamin B derivative with high affinity for streptavidin/avidin, enabling detection and purification in biological systems.

- PEG11: An 11-unit polyethylene glycol (PEG) spacer that enhances water solubility, stability, and biocompatibility.

- Amine (-NH₂): A reactive group facilitating conjugation with carboxylates, phosphate groups, or other electrophilic moieties .

Méthodes De Préparation

Synthetic Strategies for Biotin-PEG11-Amine

Carbodiimide-Mediated Conjugation

The primary synthesis route involves carbodiimide crosslinkers, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to conjugate the primary amine of this compound to carboxyl groups on target molecules .

Reaction Mechanism :

-

Carboxyl Activation : EDC reacts with carboxyl groups (-COOH) on aspartate, glutamate, or C-terminal residues, forming an unstable O-acylisourea intermediate.

-

Amine Coupling : The intermediate reacts with the primary amine (-NH2) of this compound, forming a stable amide bond (-CONH-) .

Key Parameters :

-

pH Optimization : Reactions are conducted at pH 4.5–5.5 using MES buffer to avoid competition from primary amines (e.g., Tris, glycine) .

-

Solubility Enhancement : The PEG11 spacer increases aqueous solubility, enabling efficient conjugation even with hydrophobic targets .

Example Protocol :

-

Dissolve 1–10 mg of the target protein in 0.5–2 mL of phosphate-buffered saline (PBS).

-

Prepare a 10 mM solution of this compound in dimethyl sulfoxide (DMSO).

-

Add a 20-fold molar excess of this compound to the protein solution, ensuring DMSO ≤10% of the total volume.

-

Incubate at 4°C for 2 hours or room temperature for 30–60 minutes .

Solid-Phase Peptide Synthesis (SPPS)

For custom applications requiring site-specific biotinylation, SPPS enables precise incorporation of this compound into peptide sequences .

Procedure :

-

Resin Functionalization : Use tert-butoxycarbonyl (Boc)-protected amino acids bound to a polystyrene resin.

-

PEG11 Spacer Incorporation : Introduce PEG11 units via sequential coupling of ethylene glycol monomers.

-

Biotinylation : Attach biotin to the terminal amine using HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) activation .

Yield Optimization :

-

Coupling Efficiency : Achieve >95% per step by using in-situ neutralization and double couplings for PEG spacers .

-

Side-Chain Protection : Employ benzyl (Bzl) groups for aspartate/glutamate and cyclohexyl esters for tyrosine to prevent unwanted reactions .

Reaction Optimization and Challenges

Minimizing Polymerization

EDC-mediated reactions risk protein polymerization if the target contains both carboxyl and amine groups. Strategies include:

-

Sulfo-NHS Stabilization : Adding sulfo-N-hydroxysuccinimide stabilizes the intermediate, improving biotinylation yield by 30–50% .

-

Molar Ratio Adjustment : A 1:5 molar ratio (target protein:this compound) balances conjugation efficiency and side reactions .

Solvent Compatibility

-

Aqueous Buffers : PBS or MES buffers are ideal, avoiding acetate or citrate (compete for EDC) .

-

Organic Solvents : DMSO or N,N-dimethylformamide (DMF) solubilize this compound but must be ≤10% to prevent protein denaturation .

Purification and Characterization

Post-Reaction Purification

Dialysis :

-

Use Slide-A-Lyzer cassettes (3.5–20 kDa MWCO) to remove unreacted this compound .

-

Dialyze against PBS at 4°C for 24 hours with three buffer exchanges.

Size Exclusion Chromatography (SEC) :

Analytical Validation

Mass Spectrometry :

-

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms a mass shift of +770.97 Da (C34H66N4O13S) .

HABA Assay :

-

Quantify biotin incorporation using 4’-hydroxyazobenzene-2-carboxylic acid (HABA). The absorbance at 500 nm decreases proportionally to biotin concentration .

Comparative Analysis of Spacer Arm Configurations

| Spacer Type | Length (Å) | Solubility | Steric Hindrance | Reference |

|---|---|---|---|---|

| PEG11 | >50 | High | Low | |

| LC-LC Biotin | 30.4 | Moderate | Moderate | |

| Disulfide-Linked | 15.2 | Low | High |

The PEG11 spacer outperforms hydrocarbon or disulfide linkers in avidin binding efficiency due to its extended length and hydrophilicity .

Analyse Des Réactions Chimiques

Types of Reactions: Biotin-PEG11-Amine undergoes several types of chemical reactions, including:

Conjugation Reactions: The primary amine group can react with carboxyl groups to form amide bonds.

Crosslinking Reactions: The compound can be used in crosslinking reactions with proteins and other biomolecules.

Common Reagents and Conditions:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxyl groups to react with the primary amine group of this compound.

Sulfo-NHS (N-hydroxysulfosuccinimide): Used in conjunction with EDC to improve the efficiency of the conjugation reaction.

Major Products Formed:

Applications De Recherche Scientifique

Biotinylation of Proteins

Biotin-PEG11-Amine is primarily utilized for the biotinylation of proteins, allowing for the attachment of biotin to proteins at the C-terminus or to carboxylic acid groups on aspartate or glutamate residues. This modification is crucial for various applications, including:

- Affinity Purification : Biotinylated proteins can be easily purified using streptavidin or avidin columns due to the high affinity between biotin and these proteins.

- Detection and Labeling : The biotin tag allows for enhanced detection in assays such as ELISA, Western blotting, and immunohistochemistry.

Drug Delivery Systems

The PEG spacer in this compound improves the pharmacokinetics of drug delivery systems. By conjugating drugs to biotinylated carriers, researchers can enhance the solubility and stability of therapeutic agents in biological environments, leading to improved bioavailability and reduced side effects.

Development of Biosensors

This compound is employed in the development of biosensors that detect specific biomolecules. The biotin moiety facilitates the immobilization of biomolecules onto sensor surfaces, enhancing sensitivity and specificity in detection methods.

Gene Delivery

In gene therapy research, this compound is used to facilitate the delivery of nucleic acids (DNA/RNA) into cells. The biotinylated vectors can bind to avidin-coated nanoparticles, allowing for targeted delivery and improved transfection efficiency.

Data Table: Comparison of Applications

| Application | Description | Benefits |

|---|---|---|

| Biotinylation of Proteins | Attaching biotin to proteins for purification and detection | High affinity binding, enhanced assay sensitivity |

| Drug Delivery Systems | Conjugating drugs to biotinylated carriers | Improved solubility and bioavailability |

| Development of Biosensors | Using biotin for immobilizing biomolecules on sensor surfaces | Increased sensitivity and specificity |

| Gene Delivery | Facilitating nucleic acid delivery through avidin binding | Targeted delivery and enhanced transfection |

Case Study 1: Protein Purification

A study demonstrated the effectiveness of this compound in purifying a recombinant protein expressed in E. coli. The protein was biotinylated using this compound, followed by purification using streptavidin-coated beads. The results showed a significant increase in yield compared to traditional purification methods.

Case Study 2: Drug Delivery Enhancement

In another research project focused on cancer therapy, this compound was conjugated with an anti-cancer drug. The study reported that the PEGylated drug exhibited improved circulation time and reduced toxicity in vivo compared to non-PEGylated formulations, highlighting the advantages of using this compound in therapeutic applications.

Mécanisme D'action

The mechanism of action of Biotin-PEG11-Amine involves the biotin moiety binding to avidin or streptavidin with high affinity. The polyethylene glycol spacer arm provides flexibility and reduces steric hindrance, allowing the biotin to bind effectively. The primary amine group facilitates conjugation to carboxyl groups on proteins and other biomolecules, forming stable amide bonds .

Comparaison Avec Des Composés Similaires

Key Properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₃₄H₆₆N₄O₁₃S |

| Molecular Weight | ~770.97 g/mol |

| Solubility | Soluble in water, DMSO, DMF, and chloroform |

| Stability | Resistant to enzymatic degradation |

| Applications | Drug delivery, bioconjugation, imaging, nanotechnology |

The compound’s monodisperse PEG chain ensures uniformity in molecular interactions, critical for reproducible research outcomes .

Biotin-PEG4-Amine

Key Differences :

- PEG Length : PEG4 (4 ethylene glycol units) vs. PEG11.

- Properties :

- Applications : Suitable for short-distance labeling in assays but less effective in drug delivery systems requiring prolonged circulation .

Biotin-PEGn-COOH Series (n = 1–5)

Key Differences :

- Functional Group : Carboxyl (-COOH) vs. amine (-NH₂).

- Reactivity : Carboxyl groups require activation (e.g., EDC/NHS) for conjugation, while amines directly react with electrophiles .

- Applications : Biotin-PEGn-COOH is preferred for coupling to amine-containing biomolecules, whereas Biotin-PEG11-amine is ideal for carboxylate or phosphate modifications .

Lipoamide-PEG11-Biotin

Key Differences :

- Functional Group : Lipoamide (a disulfide-containing moiety) replaces the amine.

- Applications : Used in enzyme studies and redox-sensitive drug delivery, leveraging the disulfide bond for triggered release .

- Stability : Less stable under reducing conditions compared to this compound .

Boc-Protected PEG11-Amines (e.g., Boc-NH-PEG11-NH₂)

Key Differences :

- Protection Group : Boc (tert-butoxycarbonyl) blocks the amine, requiring deprotection (e.g., TFA) for reactivity .

- Applications : Used in multi-step syntheses where selective conjugation is needed. This compound offers immediate reactivity without additional steps .

Comparative Data Table

| Compound | PEG Length | Functional Group | Molecular Weight (g/mol) | Key Applications | Advantages | Limitations |

|---|---|---|---|---|---|---|

| This compound | 11 | -NH₂ | ~770.97 | Drug delivery, imaging, bioconjugation | High solubility, monodisperse, stable | Higher cost due to longer PEG chain |

| Biotin-PEG4-Amine | 4 | -NH₂ | ~525.6 | Short-range labeling, immunoassays | Cost-effective | Limited solubility and stability |

| Biotin-PEG5-COOH | 5 | -COOH | ~632.7 | Amine-targeted conjugation | Versatile for EDC/NHS chemistry | Requires activation for reactivity |

| Lipoamide-PEG11-Biotin | 11 | Lipoamide | ~950.1 | Redox-sensitive drug delivery | Triggered release capability | Instability in reducing environments |

| Boc-NH-PEG11-NH₂ | 11 | Boc-protected NH₂ | ~789.0 | Multi-step synthesis | Selective conjugation | Requires deprotection step |

Notes on Discrepancies and Limitations

Activité Biologique

Biotin-PEG11-Amine is a bioconjugation reagent that integrates biotin, a water-soluble vitamin B7 derivative, with an eleven-unit polyethylene glycol (PEG) spacer and a primary amine. This compound has garnered attention in various biological applications due to its unique properties and significant biological activity.

Chemical Structure and Properties

This compound has a molecular weight of approximately 770.97 g/mol and a chemical formula of C34H66N4O13S. The presence of the PEG chain enhances solubility in aqueous solutions, while the biotin moiety facilitates specific binding to streptavidin or avidin, which is crucial for targeted drug delivery and detection in biochemical assays. The hydrophilic nature of PEG reduces immunogenicity, making it suitable for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to enhance cellular uptake and improve the delivery efficiency of various therapeutic agents. The biotin group allows for receptor-mediated endocytosis, particularly through interactions with biotin receptors present on many cell types, including cancer cells.

Key Functions:

- Targeted Drug Delivery : this compound enables the targeted delivery of drugs by conjugating with therapeutic agents, enhancing their solubility and stability.

- Bioconjugation : It serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), allowing for selective degradation of target proteins.

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various biological contexts:

-

Intracellular Delivery :

- A study on biotinylated proteins showed that conjugates like Bio-PEG-BSA exhibited significantly improved intracellular delivery compared to their non-biotinylated counterparts due to favorable interactions with biotin receptors on cell surfaces .

- In contrast, cationic proteins modified with PEG alone showed reduced uptake, emphasizing the importance of biotinylation for effective delivery .

- Tissue Penetration :

- Therapeutic Applications :

Comparative Analysis

The following table summarizes the characteristics and applications of different biotinylated PEG compounds:

| Compound Name | PEG Chain Length | Unique Features | Applications |

|---|---|---|---|

| Biotin-PEG4-Amine | 4 units | Higher reactivity but lower solubility | Rapid conjugation |

| This compound | 11 units | Optimal balance between solubility and reactivity | Targeted drug delivery |

| Biotin-PEG12-Amine | 12 units | Improved solubility but may affect binding affinity | Enhanced solubility applications |

| Biotin-DPEG11-NH2 | 11 units | Different backbone structure | Diverse reactivity profiles |

Case Studies

- Cancer Therapy :

- Protein Delivery :

Q & A

Basic Research Questions

Q. What structural features of Biotin-PEG11-Amine are critical for experimental design in bioconjugation studies?

- Answer : this compound comprises three functional components:

- Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .

- PEG11 spacer : Enhances solubility, reduces steric hindrance, and improves biocompatibility. The 11-unit PEG chain balances hydrophilicity and molecular flexibility .

- Primary amine : Facilitates covalent conjugation to carboxyl or carbonyl groups (e.g., via EDC/NHS chemistry) .

- Methodological Tip: Validate conjugation efficiency using MALDI-TOF or HPLC to confirm stoichiometry and avoid over-labeling .

Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?

- Answer : Key synthesis parameters include:

- Reaction conditions : Maintain pH 7–8 for amine-carboxyl coupling to minimize side reactions. Use anhydrous solvents (e.g., DMF) to prevent hydrolysis .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG or biotin derivatives. Purity >95% is critical for reproducible results .

- Data Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | High yield, minimal degradation |

| Reaction Time | 24–48 hrs | Complete conjugation |

| Molar Ratio (Biotin:PEG:Amine) | 1:1.2:1.1 | Minimizes excess reactants |

Advanced Research Questions

Q. What experimental challenges arise when using this compound in drug delivery systems, and how can they be addressed?

- Answer : Challenges include:

- PEG chain polydispersity : Commercial PEG11 may vary in chain length, affecting reproducibility. Use monodisperse PEG synthesized via solid-phase methods .

- Amine reactivity in vivo : Serum proteins may compete for conjugation. Pre-block amines with acetyl groups or use site-specific tagging (e.g., click chemistry) .

- Methodological Tip: Evaluate in vitro release kinetics using fluorescently tagged analogs (e.g., FITC-biotin) and monitor stability in serum via SDS-PAGE .

Q. How should researchers resolve contradictions in data related to this compound’s stability under different storage conditions?

- Answer : Stability discrepancies often stem from:

- Temperature fluctuations : Long-term storage at –20°C prevents hydrolysis, but repeated freeze-thaw cycles degrade PEG chains. Aliquot and store under argon .

- Light exposure : Biotin is photosensitive. Use amber vials and minimize UV light exposure during handling .

- Validation Protocol: Compare fresh vs. aged batches using LC-MS to quantify degradation products (e.g., free biotin or truncated PEG) .

Q. What methodologies are recommended for studying this compound’s role in protein aggregation assays?

- Answer :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes to detect aggregation induced by PEG-biotin interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding avidity between biotinylated proteins and streptavidin-coated surfaces .

- Negative Control: Include a non-PEGylated biotin-amine compound to isolate PEG-specific effects .

Q. How can researchers assess the impact of PEG chain length (e.g., PEG11 vs. PEG2) on this compound’s performance in cellular imaging?

- Answer :

- Solubility Assays : Compare PEG11 and PEG2 derivatives in PBS or cell culture media via turbidity measurements .

- Confocal Microscopy : Track intracellular localization of fluorescently labeled conjugates (e.g., Cy3-biotin-PEG11-amine vs. PEG2 analogs) .

- Key Finding: PEG11’s longer chain reduces non-specific binding to cell membranes compared to PEG2 .

Q. Methodological Guidance

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Answer :

- UV-Vis Spectrophotometry : Measure absorbance at 280 nm (biotin’s weak absorption) with a standard curve .

- ELISA : Use streptavidin-coated plates to capture this compound and detect via anti-PEG antibodies .

- LC-MS/MS : Provides absolute quantification but requires deuterated internal standards to correct for matrix effects .

Q. How can researchers troubleshoot low conjugation efficiency of this compound to target proteins?

- Answer :

- Optimize pH : Use pH 7.5–8.5 for EDC/NHS chemistry to maximize amine reactivity .

- Molar Ratio Adjustment : Increase this compound:protein ratio (e.g., 10:1) to compensate for steric hindrance .

- Post-Conjugation Cleanup : Remove excess reagent via centrifugal filters (MWCO 3 kDa) to avoid interference in downstream assays .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHAOSBFNWGAC-PHDGFQFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.